5,7-Dibromo-8-(2-hydroxyethoxy) quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-8-(2-hydroxyethoxy) quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, chemistry, and industry. The presence of bromine atoms and a hydroxyethoxy group in the quinoline structure enhances its reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 8-hydroxyquinoline with bromine in chloroform to yield 5,7-dibromo-8-hydroxyquinoline . This intermediate is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethoxy group, resulting in the formation of 5,7-Dibromo-8-(2-hydroxyethoxy) quinoline .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-8-(2-hydroxyethoxy) quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can remove the bromine atoms, yielding less substituted quinoline derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives.
Scientific Research Applications
5,7-Dibromo-8-(2-hydroxyethoxy) quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dibromo-8-(2-hydroxyethoxy) quinoline involves its ability to interact with metal ions and biological molecules. The compound can chelate metal ions, disrupting their normal biological functions. This chelation can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and cell damage . Additionally, the compound can inhibit specific enzymes and proteins, affecting various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-8-hydroxyquinoline: Similar structure but lacks the hydroxyethoxy group.
5,7-Dichloro-8-hydroxyquinoline: Contains chlorine atoms instead of bromine.
8-Hydroxyquinoline: The parent compound without any halogen or hydroxyethoxy substitutions.
Uniqueness
5,7-Dibromo-8-(2-hydroxyethoxy) quinoline is unique due to the presence of both bromine atoms and a hydroxyethoxy group. This combination enhances its reactivity and potential for various applications compared to its analogs. The hydroxyethoxy group increases its solubility and ability to interact with biological molecules, while the bromine atoms contribute to its antimicrobial and antifungal properties .
Properties
IUPAC Name |
2-(5,7-dibromoquinolin-8-yl)oxyethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2/c12-8-6-9(13)11(16-5-4-15)10-7(8)2-1-3-14-10/h1-3,6,15H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRUDRXASRVWOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OCCO)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.